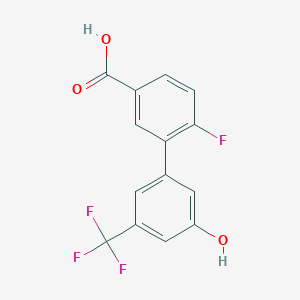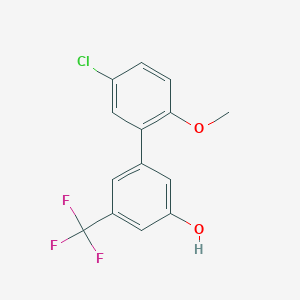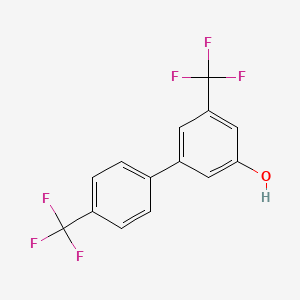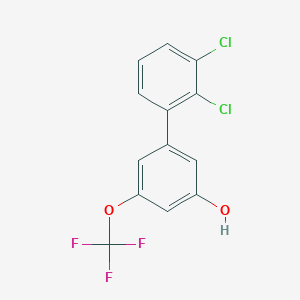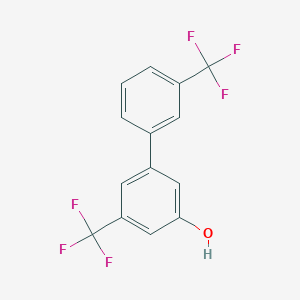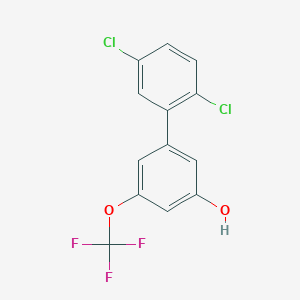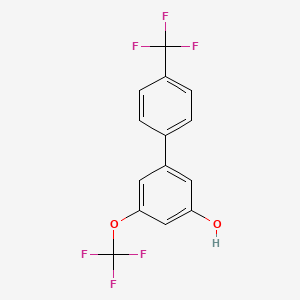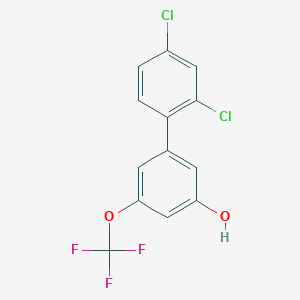![molecular formula C16H14F3NO3 B6384718 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95% CAS No. 1261889-34-2](/img/structure/B6384718.png)
5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95% (5-DMC) is a synthetic compound with a wide range of applications in scientific research. It is a white crystalline solid with a melting point of 78-80°C and a boiling point of 184-186°C. 5-DMC is a derivative of phenolic compounds and is widely used in the synthesis of organic compounds, pharmaceuticals, and other materials. It has also been used in the synthesis of various derivatives of phenols and other compounds.
Wirkmechanismus
The mechanism of action of 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95% is not fully understood. It is believed to act as a proton donor and a Lewis acid, which can facilitate the formation of a variety of organic compounds. It is also thought to act as a catalyst in certain reactions, and has been used in the synthesis of pharmaceuticals, organic compounds, and other materials.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95% are not fully understood. It is believed to have a variety of effects on the body, including the inhibition of certain enzymes and the modulation of cell signaling pathways. It has been found to have anti-inflammatory and anti-oxidant properties. It has also been found to have antifungal, antiviral, and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
The primary advantage of 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95% is its high yield in synthesis reactions. It is also relatively easy to synthesize and is relatively stable in aqueous solutions. The primary limitation of 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95% is its potential toxicity. It has been found to be toxic to certain types of cells, and should be handled with caution.
Zukünftige Richtungen
There are a number of potential future directions for 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95%. These include further research into its biochemical and physiological effects, as well as its potential uses in the synthesis of pharmaceuticals, organic compounds, and other materials. Additionally, further research into its toxicity and the potential for its use in drug delivery systems could be explored. Finally, further research into its potential applications in the fields of nanotechnology and biotechnology should be considered.
Synthesemethoden
The synthesis of 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95% is carried out using a variety of methods. The most common method is the reaction of a phenol with an amine in the presence of a base. The reaction is typically carried out in an aqueous solution at room temperature. The reaction produces a white crystalline solid which can be isolated by filtration or recrystallization. The yield of the reaction is usually high, typically between 90-95%.
Wissenschaftliche Forschungsanwendungen
The primary application of 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95% is in scientific research. It has been used in the synthesis of various derivatives of phenols and other compounds. It is also used in the synthesis of pharmaceuticals, organic compounds, and other materials. 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95% has been used in the synthesis of a variety of compounds, including drugs, cosmetics, and food additives. It has also been used in the synthesis of polymers and other materials.
Eigenschaften
IUPAC Name |
3-[3-hydroxy-5-(trifluoromethoxy)phenyl]-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO3/c1-20(2)15(22)11-5-3-4-10(6-11)12-7-13(21)9-14(8-12)23-16(17,18)19/h3-9,21H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AITOWDMJHJNTGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686705 |
Source


|
| Record name | 3'-Hydroxy-N,N-dimethyl-5'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261889-34-2 |
Source


|
| Record name | 3'-Hydroxy-N,N-dimethyl-5'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





